molecular formula C19H16ClN3O3S B2816551 3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 449785-45-9

3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2816551
CAS No.: 449785-45-9
M. Wt: 401.87
InChI Key: JXAUPADSCSPRHF-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The compound also contains a thieno[3,4-c]pyrazole ring, which is a heterocyclic compound that is often found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and thieno[3,4-c]pyrazole groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The benzamide and thieno[3,4-c]pyrazole groups could potentially undergo a variety of chemical reactions .

Scientific Research Applications

  • Synthesis and Characterization :

    • A novel pyrazole derivative was synthesized and characterized, highlighting the molecular geometry and electronic structure, including polarizability and hyperpolarizability values, indicating its potential for nonlinear optical properties (Kumara et al., 2018).
  • Structural Analysis and Applications :

    • The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of similar antipyrine derivatives reveal insights into their molecular structures and interactions, suggesting applications in materials science and pharmaceuticals (Saeed et al., 2020).
    • The crystal structure and Hirshfeld surface analysis of new pyrazole derivatives provide detailed information on intermolecular contacts and potential for development in various scientific fields (Kumara et al., 2017).
  • Potential Biological Activities :

    • Synthesis and antimicrobial screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, including similar compounds, demonstrated promising antitubercular activities, suggesting its potential in drug development (Nayak et al., 2016).
    • Synthesis and characterization of bis-pyrazolyl-thiazoles incorporating thiophene moiety as potent anti-tumor agents provide a basis for exploring similar compounds in cancer research (Gomha et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Compounds with similar structures have been studied for their anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

Properties

IUPAC Name

3-chloro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-12-5-2-3-8-17(12)23-18(15-10-27(25,26)11-16(15)22-23)21-19(24)13-6-4-7-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAUPADSCSPRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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